Sirt2/HDAC6 Inhibitor Mz325

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mz325 involves the design and creation of dual inhibitors targeting both histone deacetylase and sirtuin 2. The synthetic route includes the use of biochemical in vitro assays and cell-based target engagement methods to confirm the efficacy and selectivity of the inhibitors . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for Mz325 are not explicitly detailed in the available literature. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

Mz325 undergoes various chemical reactions, primarily focusing on its inhibitory effects on histone deacetylase and sirtuin 2. These reactions include:

Inhibition Reactions: Mz325 inhibits the activity of histone deacetylase and sirtuin 2, leading to the accumulation of acetylated proteins.

Binding Reactions: The compound forms complexes with histone deacetylase and sirtuin 2, as confirmed by X-ray crystallography.

Common Reagents and Conditions

Common reagents used in the reactions involving Mz325 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various buffers to maintain the pH and stability of the compound .

Major Products Formed

The major products formed from the reactions involving Mz325 are acetylated proteins, which result from the inhibition of histone deacetylase and sirtuin 2 .

Wissenschaftliche Forschungsanwendungen

Mz325 has several scientific research applications, including:

Cancer Research: Mz325 is used to study the role of histone deacetylase and sirtuin 2 in cancer pathogenesis and to develop potential therapeutic strategies

Neurodegenerative Diseases: The compound is utilized in research on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, to understand the mechanisms underlying these conditions and to explore potential treatments

Wirkmechanismus

Mz325 exerts its effects by inhibiting the activity of histone deacetylase and sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions . The molecular targets of Mz325 are histone deacetylase and sirtuin 2, and the pathways involved include the regulation of gene expression and protein acetylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.

Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.

4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.

Valproic acid sodium salt: An anti-epileptic agent that increases gamma-aminobutyric acid concentrations in the brain.

Uniqueness of Mz325

Mz325 is unique due to its dual inhibitory action on both histone deacetylase and sirtuin 2, making it a valuable tool for studying the combined effects of these two enzymes on cellular processes and disease mechanisms .

Eigenschaften

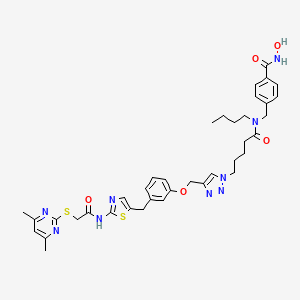

Molekularformel |

C38H45N9O5S2 |

|---|---|

Molekulargewicht |

772.0 g/mol |

IUPAC-Name |

4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |

InChI-Schlüssel |

VNFKTHQLIBPFNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)